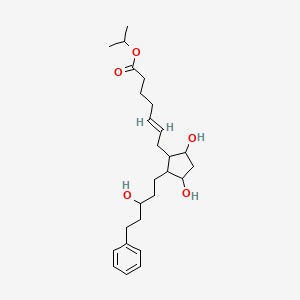
trans (15S)-Latanoprost
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans (15S)-Latanoprost: is a synthetic prostaglandin F2α analog used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eyes. This compound is a stereoisomer of latanoprost, specifically the trans form with the 15S configuration, which contributes to its unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans (15S)-Latanoprost involves several key steps, including the formation of the prostaglandin skeleton and the introduction of the appropriate functional groups. The process typically starts with the preparation of a prostaglandin intermediate, followed by the selective reduction and esterification steps to yield the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure consistency and efficiency. The process involves large-scale reactions in controlled environments, with stringent quality control measures to ensure the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the purity and concentration of the compound throughout the production process.
Análisis De Reacciones Químicas
Types of Reactions: trans (15S)-Latanoprost undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the prostaglandin skeleton, potentially altering its pharmacological properties.
Reduction: Selective reduction reactions are used during synthesis to achieve the desired stereochemistry.
Substitution: Functional group substitutions can be performed to introduce different moieties, potentially enhancing the compound’s efficacy or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various organic reagents and catalysts, such as palladium on carbon, are employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different prostaglandin derivatives, while reduction and substitution can lead to various stereoisomers and functionalized analogs.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans (15S)-Latanoprost is studied for its unique stereochemistry and reactivity. Researchers explore its synthetic pathways and potential modifications to develop new analogs with improved properties.
Biology: In biological research, this compound is used to study the mechanisms of prostaglandin action and their effects on cellular processes. It serves as a model compound for investigating the role of prostaglandins in various physiological and pathological conditions.
Medicine: Medically, this compound is primarily used in the treatment of glaucoma and ocular hypertension. Its ability to lower intraocular pressure makes it a valuable therapeutic agent. Additionally, research is ongoing to explore its potential in treating other conditions, such as macular edema and retinal diseases.
Industry: In the pharmaceutical industry, this compound is a key component in the development of eye drops and other formulations for glaucoma treatment. Its stability and efficacy make it a preferred choice for commercial products.
Mecanismo De Acción
trans (15S)-Latanoprost exerts its effects by binding to prostaglandin F (FP) receptors in the eye. This binding activates a signaling cascade that leads to the remodeling of the extracellular matrix and increased outflow of aqueous humor through the uveoscleral pathway. The molecular targets involved include matrix metalloproteinases and other enzymes that degrade extracellular matrix components, facilitating fluid drainage and reducing intraocular pressure.
Comparación Con Compuestos Similares
Latanoprost: The cis isomer of trans (15S)-Latanoprost, used for similar therapeutic purposes.
Bimatoprost: Another prostaglandin analog with a different structure but similar mechanism of action.
Travoprost: A prostaglandin analog with a different side chain, used in glaucoma treatment.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity and efficacy. Compared to other prostaglandin analogs, it may offer distinct advantages in terms of potency, duration of action, and side effect profile.
Propiedades
Fórmula molecular |
C26H40O5 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
propan-2-yl (E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+ |
Clave InChI |
GGXICVAJURFBLW-FPYGCLRLSA-N |
SMILES isomérico |
CC(C)OC(=O)CCC/C=C/CC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
SMILES canónico |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



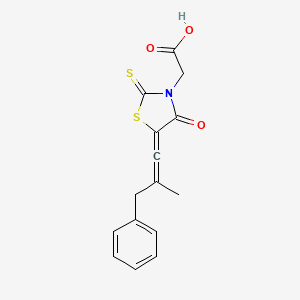
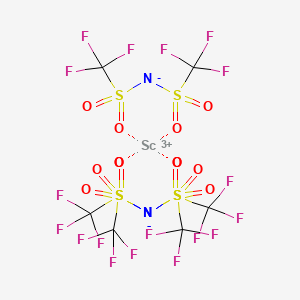
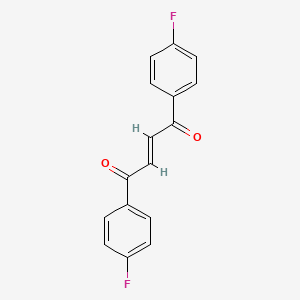
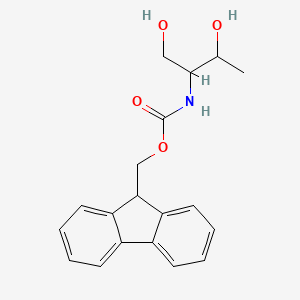
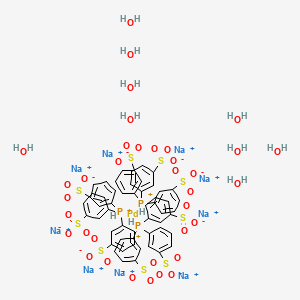
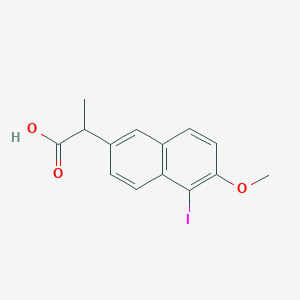
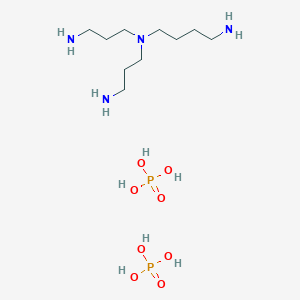
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
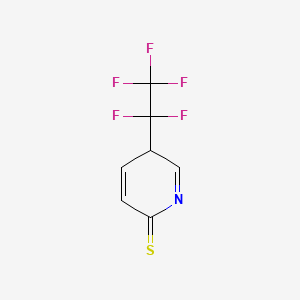
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)

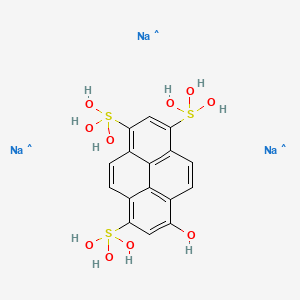
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
